Ezetimibe-glucuronide
Overview
Description
Ezetimibe-glucuronide is the active metabolite of Ezetimibe . Ezetimibe is a cholesterol absorption inhibitor used to lower total cholesterol, LDL-C, Apo-B, and non-HDL-C in primary hyperlipidemia and familial cholesterolemia . It inhibits intestinal cholesterol and phytosterol absorption .
Synthesis Analysis
Ezetimibe labeled with deuterium was applied for drug metabolism studies . Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, was also synthesized .
Chemical Reactions Analysis
The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Scientific Research Applications
Cholesterol Absorption Inhibition
Ezetimibe-glucuronide is an active metabolite of Ezetimibe, a medication that acts as a selective cholesterol absorption inhibitor . It is particularly effective in the brush border of the small intestine, where it reduces the uptake of cholesterol into the enterocytes, thereby lowering plasma low-density lipoprotein (LDL) levels .
Combination Therapy with Statins
This compound is used in combination with statins, which are HMG-CoA reductase inhibitors, to enhance the reduction of LDL cholesterol (LDL-C) levels. This combination therapy is recommended for patients who do not achieve sufficient cholesterol reduction with statins alone .
Pharmacokinetics in Hepatic Impairment
Research has shown that hepatic impairment can significantly increase the systemic exposure of Ezetimibe and Ezetimibe-glucuronide. This is due to changes in enzyme and transporter activities, which affect the drug’s metabolism and disposition .
Drug Metabolism Studies
Ezetimibe-glucuronide is used in drug metabolism studies to understand the pharmacokinetics of Ezetimibe. Deuterium-labeled Ezetimibe and its glucuronide conjugate have been synthesized for this purpose, providing insights into the drug’s metabolic pathways .
Sitosterolemia Treatment
As an adjunct to diet, Ezetimibe-glucuronide is used in the treatment of sitosterolemia, a rare inherited condition that results in the increased absorption of plant sterols and cholesterol from the intestine .
Influence on Transporter Activity
The increased plasma exposure of Ezetimibe-glucuronide during hepatic dysfunction is attributed to the inhibitory effects of bile acids on organic anion transporting polypeptides (OATPs), which are crucial for the drug’s uptake .
Safety and Efficacy in Lipid-Lowering Treatment
Ezetimibe-glucuronide’s safety profile is evaluated in lipid-lowering treatments to ensure its efficacy and minimize adverse effects. Systematic reviews are conducted to assess its safety across different patient populations .
Pharmacodynamics in Cardiovascular Diseases
The pharmacodynamics of Ezetimibe-glucuronide are studied in the context of cardiovascular diseases. Its role in lowering cholesterol levels is crucial for preventing atherosclerosis and related cardiovascular events .
Mechanism of Action
Target of Action
Ezetimibe-glucuronide, the primary metabolite of Ezetimibe, targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a key transporter that facilitates the absorption of cholesterol into enterocytes, the cells lining the small intestine .
Mode of Action
Ezetimibe-glucuronide achieves its action through direct binding to a transmembrane loop of the NPC1L1 protein . This binding inhibits the intestinal uptake of cholesterol and phytosterols , thereby reducing the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The inhibition of cholesterol absorption by Ezetimibe-glucuronide affects the lipid metabolism pathway . By blocking the uptake of cholesterol into enterocytes, it reduces the integration of cholesterol into chylomicrons . This subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active Ezetimibe-glucuronide . Total Ezetimibe (sum of ‘parent’ Ezetimibe plus Ezetimibe-glucuronide) concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and Ezetimibe-glucuronide is approximately 22 hours .
Result of Action
The result of Ezetimibe-glucuronide’s action is a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) in the blood . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe-glucuronide reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants .
Action Environment
The action of Ezetimibe-glucuronide can be influenced by various environmental factors. For instance, the presence of food can affect the bioavailability of Ezetimibe . Additionally, the coadministration with other drugs such as statins can have an impact on the effectiveness of Ezetimibe-glucuronide . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezetimibe-glucuronide | |
CAS RN |
190448-57-8 | |
Record name | Ezetimibe glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezetimibe glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZETIMIBE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.